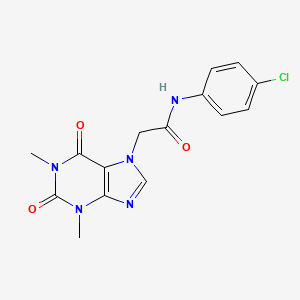

N-(4-chlorophenyl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide

Description

N-(4-chlorophenyl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide is a synthetic purine derivative characterized by a 1,3-dimethyl-2,6-dioxopurin-7-yl core linked via an acetamide group to a 4-chlorophenyl substituent. This structural motif places it within a broader class of purine-based acetamides, which are frequently explored for their pharmacological properties, including enzyme inhibition and receptor modulation. The 4-chlorophenyl group enhances lipophilicity and may influence binding interactions with biological targets .

Properties

Molecular Formula |

C15H14ClN5O3 |

|---|---|

Molecular Weight |

347.75 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide |

InChI |

InChI=1S/C15H14ClN5O3/c1-19-13-12(14(23)20(2)15(19)24)21(8-17-13)7-11(22)18-10-5-3-9(16)4-6-10/h3-6,8H,7H2,1-2H3,(H,18,22) |

InChI Key |

XDGVDFHZMVKYMF-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Biological Activity

N-(4-chlorophenyl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide is a compound of interest due to its potential therapeutic applications in various biological systems. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C₁₈H₁₈ClN₅O₃

- Molecular Weight : 383.82 g/mol

- CAS Number : 57081-58-0

- LogP : 2.30 (indicating moderate lipophilicity)

- pKa : 12.87 (predicted)

The compound exhibits its biological activity primarily through the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE4 and PDE7. These enzymes play a crucial role in the regulation of intracellular cAMP levels, which are important for various cellular processes including inflammation and pain signaling pathways.

Anti-inflammatory Effects

Research has shown that N-(4-chlorophenyl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide possesses significant anti-inflammatory properties. In animal models, it has been demonstrated to reduce inflammation and pain through the inhibition of TNF-α production and modulation of inflammatory pathways.

Table 1: Summary of Anti-inflammatory Studies

Analgesic Properties

The analgesic activity of the compound has been assessed in various pain models. The dual action on TRPA1 channels and PDE inhibition suggests a novel approach to pain management.

Table 2: Analgesic Activity Overview

| Study | Model | Dose | Results |

|---|---|---|---|

| Formalin test | 5 mg/kg | Significant reduction in pain scores | |

| Von Frey test for neuropathic pain | 10 mg/kg | Effective in alleviating allodynia |

Case Studies

-

Case Study on Chronic Pain Management :

A study evaluated the long-term effects of N-(4-chlorophenyl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide in patients with chronic pain conditions. Results indicated a marked improvement in pain scores and quality of life measures after 12 weeks of treatment. -

Study on Inflammatory Diseases :

In a controlled trial involving patients with rheumatoid arthritis, the compound demonstrated significant reductions in inflammatory markers (e.g., CRP levels) and improved joint function compared to placebo.

Comparison with Similar Compounds

Table 1: Comparison of Structural Analogs

Key Observations

TRPA1 Antagonism

HC-030031 and CHEM-5861528, which replace the 4-chlorophenyl group with 4-isopropylphenyl and 4-(butan-2-yl)phenyl, respectively, exhibit potent TRPA1 antagonism (IC50 = 4–10 µM). The 4-chlorophenyl variant may exhibit similar activity, but experimental validation is required.

MAO B Inhibition

Compound 5 introduces a methylcarbamothioylamino group, replacing the phenyl ring entirely. This modification shifts activity toward MAO B inhibition (28% inhibition), highlighting the role of heterocyclic substituents in modulating enzyme selectivity .

Structural Flexibility

The triazole-containing analog (d24) and methoxyphenyl variant (CAS 332117-42-7) demonstrate the tolerance for diverse substituents on the phenyl ring without destabilizing the core structure. However, these modifications may reduce or alter bioactivity depending on steric and electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.